Methyl2-(tetrahydrofuran-3-yl)acetimidate
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Overview
Description
Methyl 2-(tetrahydrofuran-3-yl)acetimidate is a chemical compound used in various scientific research applications. It is known for its complex structure and high perplexity, making it a valuable tool in different studies
Preparation Methods
The synthesis of Methyl 2-(tetrahydrofuran-3-yl)acetimidate can be achieved through several synthetic routes. One common method involves the functionalization of tetrahydrofuran derivatives. For instance, a three-step strategy includes the ring opening of 2,5-dimethylfuran to 2,5-hexanedione, followed by aldol condensation with aldehydes, and hydrogenation-cyclization of the condensation intermediate to generate alkylated tetrahydrofuran . This method highlights the versatility and efficiency of synthesizing functionalized tetrahydrofuran derivatives.
Chemical Reactions Analysis
Methyl 2-(tetrahydrofuran-3-yl)acetimidate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include organometallic reagents, such as alkylmagnesium reagents, which are often employed in carbon-carbon bond-forming reactions . The major products formed from these reactions depend on the specific reagents and conditions used, but they typically involve the formation of functionalized tetrahydrofuran derivatives.
Scientific Research Applications
Methyl 2-(tetrahydrofuran-3-yl)acetimidate has a wide range of scientific research applications In chemistry, it is used as a reagent in organic synthesis, particularly in the formation of complex moleculesThe compound’s unique structure and reactivity make it a valuable tool for studying various biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of Methyl 2-(tetrahydrofuran-3-yl)acetimidate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, leading to the formation of functionalized derivatives. These derivatives can then interact with biological molecules, influencing different biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of the research .
Comparison with Similar Compounds
Methyl 2-(tetrahydrofuran-3-yl)acetimidate can be compared with other similar compounds, such as 2-methyltetrahydrofuran-3-one and other tetrahydrofuran derivatives. These compounds share similar structural features and reactivity, but Methyl 2-(tetrahydrofuran-3-yl)acetimidate is unique due to its specific functional groups and synthetic versatility . This uniqueness makes it a valuable tool in various scientific research applications.
Biological Activity
Methyl 2-(tetrahydrofuran-3-yl)acetimidate, also known as methyl 2-(tetrahydrofuran-3-yl)acetimidate hydrochloride, is a compound with notable biological activities that have garnered attention in medicinal chemistry and pharmacology. This article presents a detailed overview of its biological properties, synthesis, and potential therapeutic applications.
Methyl 2-(tetrahydrofuran-3-yl)acetimidate has the molecular formula C8H15NO2Cl and appears as a white to off-white powder. It is soluble in water and methanol, with a melting point of 139-142°C and a boiling point around 331.2°C. The compound's unique imidate functionality contributes to its reactivity and potential applications in organic synthesis and drug discovery.
Biological Activity
Research indicates that methyl 2-(tetrahydrofuran-3-yl)acetimidate exhibits significant antitumor and antiviral properties. These activities suggest its potential utility in treating various conditions, including cancer and viral infections such as HIV and hepatitis B. The compound's safety profile appears favorable under standard laboratory conditions, although proper handling is advised to avoid exposure.
Antitumor Activity
A study highlighted the cytotoxic effects of related tetrahydrofuran-containing compounds against human tumor cell lines, such as PC-3 (prostate cancer) and Jurkat (T-cell leukemia). The cytotoxicity was observed in the low micromolar range, indicating that methyl 2-(tetrahydrofuran-3-yl)acetimidate may similarly exhibit potent antitumor effects .
Antiviral Activity
The antiviral properties of methyl 2-(tetrahydrofuran-3-yl)acetimidate have been explored, with findings suggesting efficacy against viruses implicated in serious health conditions. Its mechanism of action is under investigation to determine how it interacts with viral enzymes or receptors critical for viral replication.
Synthesis Pathways
The synthesis of methyl 2-(tetrahydrofuran-3-yl)acetimidate typically involves the reaction of tetrahydrofuran with ethyl chloroformate in the presence of a base like triethylamine, followed by treatment with methylamine hydrochloride. This multi-step synthesis allows for the production of the compound in a laboratory setting, facilitating further research into its biological applications.
Table: Summary of Biological Activities
Activity | Target | IC50 Value | Reference |
---|---|---|---|
Antitumor | PC-3 (Prostate Cancer) | Low micromolar | |
Antiviral | HIV | TBD | |
Antiviral | Hepatitis B | TBD |
Case Study: Antitumor Efficacy
A specific study on tetrahydrofuran-derived compounds demonstrated that structural variations significantly impacted antitumor activity. The C9 epimeric analogues showed similar cytotoxicity against tumor cell lines, emphasizing the importance of molecular structure in determining biological efficacy .
Current Research Directions
Ongoing research aims to elucidate the mechanisms through which methyl 2-(tetrahydrofuran-3-yl)acetimidate exerts its biological effects. This includes interaction studies with various biological targets to understand its pharmacodynamics better. Investigations are also focusing on optimizing its chemical structure to enhance its therapeutic potential while minimizing side effects.
Properties
Molecular Formula |
C7H13NO2 |
---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
methyl 2-(oxolan-3-yl)ethanimidate |
InChI |
InChI=1S/C7H13NO2/c1-9-7(8)4-6-2-3-10-5-6/h6,8H,2-5H2,1H3 |
InChI Key |
OULUITAUHPBKQV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=N)CC1CCOC1 |
Origin of Product |
United States |
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